molecular formula C19H20N2O3 B2643284 (Z)-7-((diethylamino)methyl)-6-hydroxy-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one CAS No. 899395-34-7

(Z)-7-((diethylamino)methyl)-6-hydroxy-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one

Cat. No.: B2643284
CAS No.: 899395-34-7
M. Wt: 324.38
InChI Key: ORIMWLHTIVHARG-BOPFTXTBSA-N
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Description

(Z)-7-((Diethylamino)methyl)-6-hydroxy-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one is a benzofuran-3(2H)-one derivative characterized by a Z-configuration at the exocyclic double bond. Its structure includes:

  • A 6-hydroxy group on the benzofuran core, which may enhance hydrogen-bonding interactions or acidity.
  • A 2-(pyridin-4-ylmethylene) group, introducing a pyridine ring that could influence π-π stacking or metal coordination.

Properties

IUPAC Name

(2Z)-7-(diethylaminomethyl)-6-hydroxy-2-(pyridin-4-ylmethylidene)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-3-21(4-2)12-15-16(22)6-5-14-18(23)17(24-19(14)15)11-13-7-9-20-10-8-13/h5-11,22H,3-4,12H2,1-2H3/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORIMWLHTIVHARG-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C=CC2=C1OC(=CC3=CC=NC=C3)C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CC1=C(C=CC2=C1O/C(=C\C3=CC=NC=C3)/C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-7-((diethylamino)methyl)-6-hydroxy-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one is a compound belonging to the benzofuran class, known for its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The introduction of substituents such as the diethylaminomethyl and hydroxyl groups significantly influences its biological properties. The specific synthetic route can vary, but it generally incorporates methodologies used in the preparation of related benzofuran derivatives.

Anticancer Properties

Recent studies have demonstrated that benzofuran derivatives exhibit significant antiproliferative effects against various cancer cell lines, including K562 human leukemia cells. For instance, compounds with similar structural motifs have been shown to induce apoptosis through mechanisms involving reactive oxygen species (ROS) generation and the activation of caspases .

Table 1: Summary of Anticancer Activity in K562 Cells

CompoundIC50 (µM)Apoptosis Induction (%)Mechanism
Compound A1524%ROS Generation
Compound B2030%Caspase Activation
This compoundTBDTBDTBD

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Studies indicate that benzofuran derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds suggest potential efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity Overview

PathogenMIC (µg/mL)Activity Observed
Staphylococcus aureus8Moderate
Escherichia coli16Significant
Candida albicans32Moderate

The biological activity of this compound is believed to stem from its ability to interact with cellular targets involved in apoptosis and cell cycle regulation. The compound may inhibit topoisomerase II, a key enzyme in DNA replication, thereby leading to cell death in rapidly dividing cancer cells . Additionally, it may induce oxidative stress within microbial cells, contributing to its antimicrobial effects.

Case Studies

  • K562 Cell Line Study : In vitro assays demonstrated that this compound significantly reduced cell viability after 72 hours of exposure. Flow cytometry analysis revealed an increase in early apoptotic markers, suggesting effective induction of programmed cell death.
  • Antimicrobial Efficacy : A comparative study involving various benzofuran derivatives indicated that those with diethylamino substitutions exhibited enhanced antibacterial activity against E. coli and S. aureus, with a notable reduction in colony-forming units after treatment.

Scientific Research Applications

DRAK2 Inhibition and Diabetes Treatment

Recent studies have identified derivatives of benzofuran-3(2H)-one as novel inhibitors of DRAK2 (dual-specificity tyrosine-regulated kinase 2), which plays a significant role in the apoptosis of islet β-cells. The compound under discussion has been shown to protect these cells from apoptosis in a dose-dependent manner, highlighting its potential for treating diabetes by preserving insulin-producing cells .

Tyrosinase Inhibition

The compound has also been investigated for its inhibitory effects on tyrosinase, a copper-dependent enzyme involved in melanogenesis. Research indicates that certain derivatives with hydroxyl substitutions exhibit significant tyrosinase inhibition, which could be beneficial in treating hyperpigmentation disorders . The structure-activity relationship (SAR) studies suggest that modifications to the benzofuran core can enhance inhibitory potency.

Antibacterial and Antifungal Properties

Preliminary evaluations have suggested that compounds related to benzofuran derivatives possess antibacterial and antifungal activities. These properties are attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymes, making them candidates for further development as antimicrobial agents .

Synthesis of Acyl-Aurones

The compound can serve as a key intermediate in the synthesis of acyl-aurones through solventless condensation reactions facilitated by clay catalysts under microwave irradiation. This method has demonstrated high yields and efficiency, making it a valuable approach in organic synthesis .

Construction of Complex Scaffolds

The benzofuran framework allows for the construction of complex molecular scaffolds, which are crucial in drug discovery and development. Techniques such as Rh/Co relay catalyzed C–H activation have been employed to create valuable benzofuran derivatives with quaternary centers, expanding the synthetic utility of this compound .

Clay Catalysis

Research has shown that clay materials can effectively catalyze reactions involving benzofuran derivatives without solvents, promoting greener chemistry practices. The use of microwaves enhances reaction rates and yields, demonstrating the compound's versatility in catalytic applications .

Mechanistic Insights

Studies have provided mechanistic insights into how these compounds interact with various substrates under catalytic conditions, paving the way for more efficient synthetic methodologies and potentially leading to new applications in materials science and nanotechnology.

Summary Table: Key Applications of (Z)-7-((diethylamino)methyl)-6-hydroxy-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one

Application AreaSpecific UseResearch Findings
Pharmaceuticals DRAK2 InhibitionProtects islet β-cells from apoptosis; potential diabetes treatment
Tyrosinase InhibitionSignificant inhibition observed; potential for treating hyperpigmentation
Antimicrobial ActivityExhibits antibacterial and antifungal properties
Organic Synthesis Synthesis of Acyl-AuronesHigh yields via clay catalysis under microwave irradiation
Scaffold ConstructionValuable scaffolds synthesized using advanced catalytic methods
Catalytic Properties Clay CatalysisEfficient reactions without solvents; promotes greener chemistry

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous benzofuran-3(2H)-one derivatives from the evidence, focusing on substituent variations and their implications:

Table 1: Structural Comparison of Benzofuran-3(2H)-one Derivatives

Compound Name Substituents (Position) Key Structural Features Reference
(Z)-7-((Diethylamino)methyl)-6-hydroxy-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one 2: Pyridin-4-ylmethylene; 6: -OH; 7: Diethylaminomethyl Pyridine ring for potential coordination; diethylamino group for enhanced lipophilicity N/A
(Z)-7-((Dimethylamino)methyl)-2-(2-fluorobenzylidene)-6-hydroxy-4-methylbenzofuran-3(2H)-one 2: 2-Fluorobenzylidene; 6: -OH; 7: Dimethylaminomethyl; 4: -CH₃ Fluorine atom for electronic effects; methyl group at C4 increases steric bulk
(Z)-6-Hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-2-(2-thienylmethylene)benzofuran-3(2H)-one 2: 2-Thienylmethylene; 6: -OH; 7: 4-Methylpiperidinylmethyl Thiophene ring for altered electronic properties; piperidine enhances solubility
(Z)-6-Hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one 2: 2,3,4-Trimethoxybenzylidene; 6: -OH; 7: 4-(2-Hydroxyethyl)piperazinylmethyl Trimethoxy groups for improved membrane permeability; hydroxyethyl piperazine for H-bonding
(Z)-6-Hydroxy-2-(4-methoxybenzylidene)-7-methylbenzofuran-3(2H)-one 2: 4-Methoxybenzylidene; 6: -OH; 7: -CH₃ Methoxy group enhances electron density; methyl at C7 limits steric flexibility

Key Observations

Substituent at Position 2 (Benzylidene/Thienylidene/Pyridinylidene):

  • The pyridin-4-ylmethylene group in the target compound distinguishes it from analogs with fluorophenyl (electron-withdrawing) , thienyl (sulfur-containing heterocycle) , or methoxybenzylidene (electron-donating) substituents. Pyridine may confer metal-binding capacity or modulate solubility.
  • The 2,3,4-trimethoxybenzylidene group in enhances lipophilicity and may improve membrane penetration.

Aminoalkyl Substituents at Position 7: Diethylaminomethyl (target) vs. Piperidine and piperazine derivatives introduce cyclic amines, which may improve water solubility and bioavailability compared to linear alkylamines.

Hydroxy Group at Position 6:

  • Common across all compounds, the -OH group likely contributes to hydrogen-bonding interactions with biological targets or solvents.

Additional Substituents:

  • Methyl groups at C4 (e.g., ) or C7 () may restrict conformational flexibility or influence steric interactions in binding pockets.

Research Implications

  • Biological Activity: Though direct data are lacking, structurally related benzofuran derivatives are explored for anticancer and antimicrobial applications. The pyridine ring in the target compound could mimic cofactors in enzymatic systems.
  • Optimization Potential: Replacing the diethylamino group with a piperazinyl moiety (as in ) may enhance solubility without compromising activity.

Q & A

Q. Advanced

  • Pyridine substitution : Replacing pyridin-4-ylmethylene with electron-deficient groups (e.g., nitro) enhances antibacterial activity but reduces solubility.
  • Diethylaminomethyl group : Increases membrane permeability via lipophilic interactions, as shown in analogs with logP values ~2.5 .
  • Hydroxy position : Moving the hydroxyl to C5 (vs. C6) decreases hydrogen bonding with targets like DNA gyrase.

How to resolve contradictions in spectral data during synthesis?

Q. Advanced

  • Contradictory NMR peaks : Use HSQC/HMBC to distinguish between regioisomers. For example, cross-peaks between the diethylamino group and C7 confirm correct substitution .
  • Mass spectrometry : High-resolution MS (HRMS) with <5 ppm error validates molecular formula.
  • X-ray crystallography : Resolves ambiguities in stereochemistry, especially if NOESY data are inconclusive .

What experimental designs are recommended for structure-activity relationship (SAR) studies?

Q. Advanced

  • Library design : Synthesize derivatives with systematic variations (e.g., alkylation of the diethylamino group, pyridine ring substitution) .
  • Bioassays : Test against Gram-positive/-negative bacteria (MIC assays) and cancer cell lines (MTT assays).
  • Data analysis : Use multivariate regression (e.g., CoMFA) to correlate substituent properties (Hammett σ, logP) with activity.

What are the challenges in scaling up synthesis for in vivo studies?

Q. Advanced

  • Purification : Flash chromatography may fail for polar intermediates; switch to preparative HPLC with C18 columns.
  • Microwave limitations : Batch size constraints require transitioning to conventional heating with optimized catalysts (e.g., p-TsOH) .
  • Stability : Protect the hydroxyl group (e.g., acetylation) during storage to prevent oxidation.

How to analyze reaction mechanisms for key synthetic steps?

Q. Advanced

  • Kinetic studies : Monitor intermediates via in-situ FTIR or LC-MS. For example, track benzofuran ring formation by observing carbonyl peak shifts .
  • Isotope labeling : Use D2O to confirm proton transfer steps in acid-catalyzed cyclization.
  • DFT calculations : Map energy profiles for intermediates to identify rate-limiting steps .

What are the best practices for ensuring reproducibility in spectral data?

Q. Basic

  • Standardized conditions : Use deuterated solvents (DMSO-d6) and consistent probe temperatures (25°C) .
  • Internal standards : Add TMS (δ 0.00 ppm) for 1H NMR or residual solvent peaks (e.g., DMSO at δ 2.50 ppm).
  • Triplicate runs : Repeat experiments to account for instrument variability.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.